
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Isobutylation: Addition of the isobutyl group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
Cyclization: Formation of the pyridinone ring.
Each step requires specific reagents and conditions, such as bromine or N-bromosuccinimide for bromination, isobutyl halides for isobutylation, and trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of bromine or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups.
科学研究应用
Chemistry
In chemistry, 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one can be used as a building block for synthesizing more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound might be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could explore its interactions with biological targets and pathways.
Medicine
In medicine, derivatives of pyridinone compounds have been studied for their therapeutic potential. This compound could be a candidate for drug development, particularly if it shows promising activity in preliminary biological assays.
Industry
In industry, this compound might find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique chemical properties could be harnessed for specific industrial processes or products.
作用机制
The mechanism of action of 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes, receptors, or other proteins, modulating their function and triggering downstream effects.
相似化合物的比较
Similar Compounds
5-Bromo-1-isobutyl-3-methylpyridin-2(1H)-one: Similar structure but lacks the trifluoromethyl group.
5-Bromo-1-isobutyl-3-(trifluoromethyl)benzene: Similar substituents but different core structure.
Uniqueness
The presence of the trifluoromethyl group in 5-Bromo-1-isobutyl-3-(trifluoromethyl)pyridin-2(1H)-one makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C10H11BrF3NO |
|---|---|
分子量 |
298.10 g/mol |
IUPAC 名称 |
5-bromo-1-(2-methylpropyl)-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C10H11BrF3NO/c1-6(2)4-15-5-7(11)3-8(9(15)16)10(12,13)14/h3,5-6H,4H2,1-2H3 |
InChI 键 |
RPBXLTOTTFPNQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C=C(C1=O)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


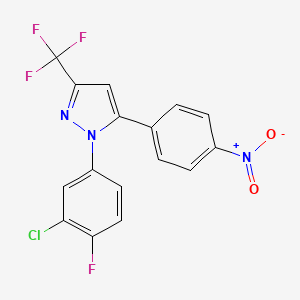
![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)

![N-Ethyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719870.png)
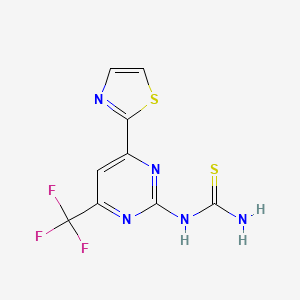


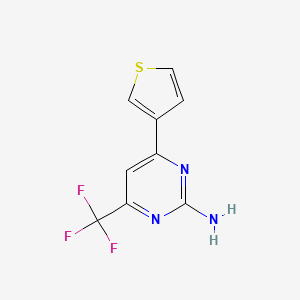
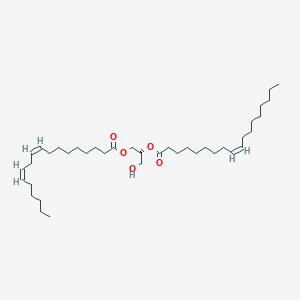
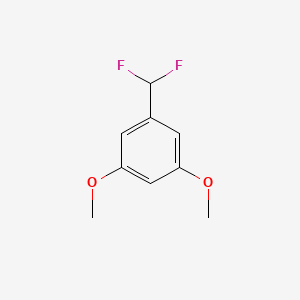

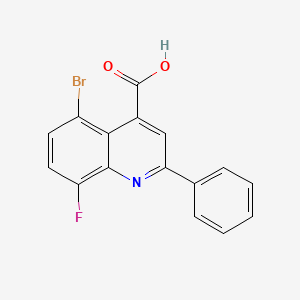

![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
